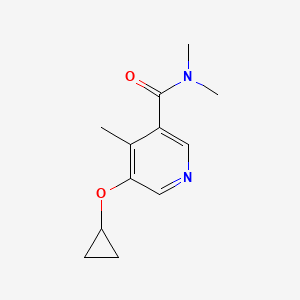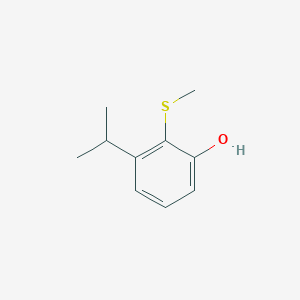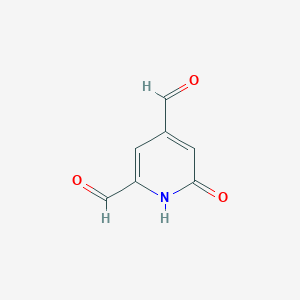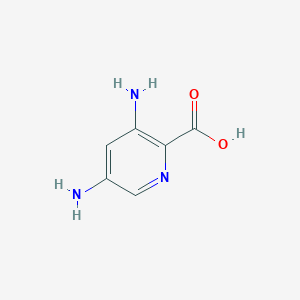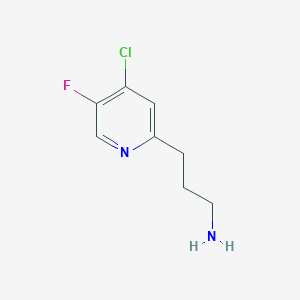
3-(Aminomethyl)-5-(methylthio)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-5-(methylsulfanyl)phenol is an organic compound with the molecular formula C8H11NOS It features a phenolic group, an aminomethyl group, and a methylsulfanyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-5-(methylsulfanyl)phenol typically involves multi-step organic reactions One common method starts with the nitration of 3-methylphenol to form 3-nitro-5-methylphenol This intermediate is then subjected to reduction to yield 3-amino-5-methylphenol
Industrial Production Methods
Industrial production of 3-(aminomethyl)-5-(methylsulfanyl)phenol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-5-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Methylsulfanyl donors like methylthiolate (CH3S-) under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-5-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of dyes, plastics, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(aminomethyl)-5-(methylsulfanyl)phenol involves its interaction with molecular targets such as growth factor receptor kinase (GRK) and protein kinase C. By binding to the ATP-binding site of these enzymes, it prevents ATP from binding and phosphorylating the target proteins, thereby inhibiting their activity . This inhibition can lead to reduced cellular proliferation and potential therapeutic effects in cancer treatment.
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
3-Methylphenol (meta-cresol): Similar structure but lacks the aminomethyl and methylsulfanyl groups.
4-(Aminomethyl)phenol: Similar structure but with the aminomethyl group in a different position.
Uniqueness
3-(Aminomethyl)-5-(methylsulfanyl)phenol is unique due to the presence of both the aminomethyl and methylsulfanyl groups, which confer distinct chemical properties and biological activities. These functional groups enable specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C8H11NOS |
|---|---|
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
3-(aminomethyl)-5-methylsulfanylphenol |
InChI |
InChI=1S/C8H11NOS/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4,10H,5,9H2,1H3 |
Clave InChI |
QJJOVBAFJVMNBT-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=CC(=C1)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


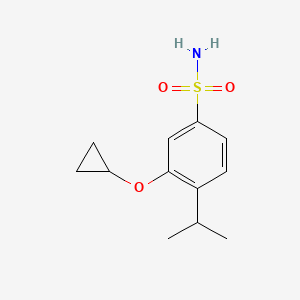



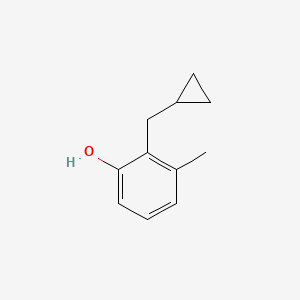
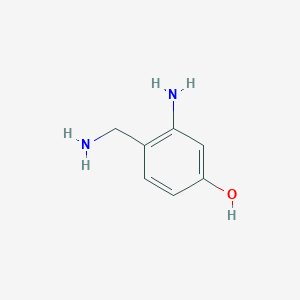
![[2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14841192.png)
